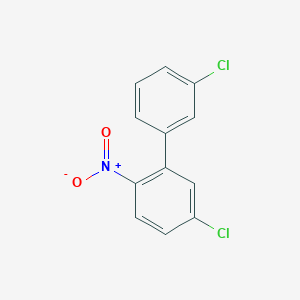

3',5-Dichloro-2-nitrobiphenyl

説明

3',5-Dichloro-2-nitrobiphenyl is a halogenated nitroaromatic compound featuring a biphenyl backbone with chlorine atoms at the 3' and 5' positions of one benzene ring and a nitro group at the 2-position of the adjacent ring. This substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

特性

CAS番号 |

31508-01-7 |

|---|---|

分子式 |

C12H7Cl2NO2 |

分子量 |

268.09 g/mol |

IUPAC名 |

4-chloro-2-(3-chlorophenyl)-1-nitrobenzene |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15(16)17/h1-7H |

InChIキー |

HEBVDJYXGYCWRH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

正規SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3',5-Dichloro-2-nitrobiphenyl with three analogs identified in the evidence, focusing on substituent effects, functional groups, and inferred physicochemical properties.

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-19-4)

- Structure: A propiophenone derivative with dichloro (2',5'), methoxy (3'), and ketone groups.

- Key Differences: The methoxy group (-OCH₃) is electron-donating, enhancing electron density on the aromatic ring, whereas the nitro group (-NO₂) in the target compound is strongly electron-withdrawing.

- Reactivity : The electron-rich methoxy group may direct electrophilic substitutions to ortho/para positions, contrasting with the nitro group’s meta-directing effect in the target compound .

3',6'-Dichloro-2'-nitroacetophenone

- Structure: An acetophenone derivative with dichloro (3',6') and nitro (2') substituents.

- Key Differences: The acetophenone backbone introduces a reactive carbonyl group absent in the biphenyl system. Chlorine at 3' and 6' positions creates a distinct steric environment compared to the 3',5'-dichloro arrangement in the target compound.

- Crystallography : Tools like SHELX and ORTEP-3 (used for crystal structure determination in related studies) suggest that nitro and chloro substituents influence packing via weak hydrogen bonds (C–H···O/N interactions) and halogen-halogen contacts .

5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone

- Structure: Features chloro (5'), hydroxy (-OH), methyl (-CH₃), and nitro (3') groups on an acetophenone scaffold.

- Key Differences: The hydroxy group enables strong hydrogen bonding, likely increasing melting points and crystalline stability compared to the target compound.

- Applications : Hydroxy-nitro compounds are often intermediates in pharmaceuticals, whereas biphenyl systems may find use in materials science .

Data Table: Comparative Analysis of Key Features

| Compound Name | Substituents | Functional Groups | Key Properties (Inferred) |

|---|---|---|---|

| 3',5-Dichloro-2-nitrobiphenyl | 3',5'-Cl; 2-NO₂ | Biphenyl, nitro | High thermal stability, low solubility |

| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 2',5'-Cl; 3-OCH₃; ketone | Propiophenone, methoxy | Moderate polarity, electrophilic reactivity |

| 3',6'-Dichloro-2'-nitroacetophenone | 3',6'-Cl; 2'-NO₂; ketone | Acetophenone, nitro | Reactive carbonyl, halogen-directed packing |

| 5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone | 5'-Cl; 2'-OH; 4'-CH₃; 3'-NO₂ | Acetophenone, hydroxy | Strong H-bonding, higher melting point |

Research Findings and Implications

- Electronic Effects : Nitro groups deactivate aromatic rings toward electrophilic attack, while chloro substituents exert mixed inductive (electron-withdrawing) and resonance (ortho/para-directing) effects. These interactions dictate regioselectivity in synthetic modifications .

- Crystallographic Behavior: Hydrogen-bonding networks (as analyzed via graph set theory in ) are critical in stabilizing crystal structures. The absence of strong H-bond donors (e.g., -OH) in 3',5-Dichloro-2-nitrobiphenyl may result in less dense packing compared to hydroxy-containing analogs .

- Thermal Stability: Halogenated nitroaromatics generally exhibit high thermal stability due to strong C–Cl and C–NO₂ bonds, making them candidates for flame retardants or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。